Home > Products > Screening Compounds P63566 > taurohyocholic acid
taurohyocholic acid - 32747-07-2

taurohyocholic acid

Catalog Number: EVT-1582094
CAS Number: 32747-07-2
Molecular Formula: C26H45NO7S
Molecular Weight: 515.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taurohyocholic acid is a bile acid. [, , , , , , , , , , ] Bile acids are steroid acids found primarily in the bile of mammals. [, , , , , , , , , , ] They are synthesized in the liver from cholesterol and play a crucial role in the digestion and absorption of fats in the small intestine. [, , , , , , , , , , ] Taurohyocholic acid is formed by the conjugation of cholic acid with taurine. This conjugation process increases its water solubility.

Source: Taurohyocholic acid is found naturally in the bile of mammals, particularly pigs. [, ]

Classification: Taurohyocholic acid is classified as a primary bile acid, meaning it is directly synthesized by the liver. [, , , , , , , , , , ]

Role in scientific research: Taurohyocholic acid is utilized in various scientific research applications due to its biological activity. It is used in studies related to liver disease, bile acid metabolism, gut microbiota, and as a potential biomarker for various diseases. [, , , , , , , , ]

Taurochenodeoxycholic Acid (TCDCA)

  • Compound Description: TCDCA is a taurine-conjugated bile acid. It is found to be significantly elevated in the serum of patients with hepatitis B-induced cirrhosis, suggesting a potential role as a biomarker for monitoring disease progression. [] Elevated TCDCA levels were also found in the feces of patients with hepatocellular carcinoma responding to immune checkpoint inhibitor therapy. [] In end-stage renal disease patients undergoing hemodialysis, increased TCDCA concentrations were correlated with poor prognosis. []

Taurocholic Acid (TCA)

  • Compound Description: TCA, a taurine-conjugated bile acid, exhibits increased levels in the serum of patients with hepatitis B-induced cirrhosis. [] This elevation suggests its potential as a biomarker for monitoring the progression of cirrhosis. Similarly, TCA concentrations are higher in the feces of individuals with hepatocellular carcinoma who show positive responses to immune checkpoint inhibitor therapy. [] Additionally, TCA levels were significantly elevated in end-stage renal disease patients undergoing hemodialysis, particularly those with a poor prognosis. []

Glycocholic Acid (GCA)

  • Compound Description: GCA, a glycine-conjugated bile acid, displays significant alterations in its serum levels among different stages of liver cirrhosis. [] This finding suggests its potential role as a biomarker for staging liver cirrhosis and monitoring its progression. Notably, GCA concentrations were also found to be elevated in the serum of patients with NTCP deficiency. []

Glycochenodeoxycholic Acid (GCDCA)

  • Compound Description: GCDCA, a glycine-conjugated bile acid, shows significant changes in its serum levels throughout different stages of liver cirrhosis. [] These alterations highlight its potential as a biomarker for both staging liver cirrhosis and monitoring its advancement. Like GCA, GCDCA concentrations are also elevated in the serum of individuals with NTCP deficiency. [] Additionally, piglets weaned at 21 days old displayed a significant interaction between weaning and age on GCDCA levels in their intestines. []

Taurolithocholic Acid (TLCA)

  • Compound Description: TLCA is a taurine-conjugated bile acid. In piglets weaned at 21 days old, there was a significant interaction between weaning and age regarding TLCA levels in their intestines. [] This interaction suggests weaning influences TLCA concentrations differently depending on the piglet's age. Weaning significantly increased TLCA levels in the intestinal tract. []
  • Compound Description: α-Muricholic acid is a primary bile acid. Dietary supplementation with 3% fructooligosaccharides increased the levels of α-muricholic acid in piglets. []

Ursodeoxycholic Acid (UDCA)

  • Compound Description: UDCA is a secondary bile acid known for its hepatoprotective properties. In a study on the protective effects of perilla seed on acute liver injury, UDCA levels showed a significant increase in the model group compared to the normal control group. [] This increase suggests that UDCA may play a role in the body's response to liver injury. In contrast, in a study involving swamp eels, dietary supplementation with Saccharina japonica led to an increase in UDCA content, which was associated with lower liver injury. [] This finding points towards a potential protective effect of UDCA against liver damage.
  • Relevance: While UDCA itself is structurally different from taurohyocholic acid, its taurine conjugate, tauroursodeoxycholic acid (TUDCA), is mentioned in the provided papers and exhibits relevance to taurohyocholic acid in a study investigating the counteracting effects of various taurine-conjugated bile acids against the detrimental effects of taurolithocholate in rat livers. []

Hyodeoxycholic Acid

  • Compound Description: Hyodeoxycholic acid is a secondary bile acid. Children with NTCP deficiency showed significantly higher serum levels of hyodeoxycholic acid compared to other cholestatic liver disease groups. [] This observation suggests a potential role of hyodeoxycholic acid in the context of NTCP deficiency.

Chenodeoxycholic Acid (CDCA)

  • Compound Description: CDCA, a primary bile acid, showed a significant association between its decreased concentrations and dyslipidemia in patients with end-stage renal disease. [] This association highlights the potential role of CDCA in lipid metabolism within the context of kidney disease.

Cholic Acid

  • Compound Description: Cholic acid is a primary bile acid. Similar to CDCA, decreased concentrations of cholic acid were significantly associated with dyslipidemia in end-stage renal disease patients. [] This finding underscores the potential involvement of cholic acid in lipid metabolism within the context of kidney disease.

Deoxycholic Acid (DCA)

  • Compound Description: DCA is a secondary bile acid. In piglets weaned at 21 days old, DCA levels in their intestines tended to decrease as they aged. [] Additionally, weaning led to a significant increase in the content of secondary bile acids, including DCA, in the piglets' intestines. []

Lithocholic Acid (LCA)

  • Compound Description: LCA is a secondary bile acid. Similar to DCA, LCA levels in the intestines of piglets weaned at 21 days old tended to decrease as they aged. [] Weaning also resulted in a significant increase in secondary bile acids, including LCA, within the piglets' intestines. [] In neonatal piglets receiving parenteral nutrition, treatment with GLP-2 led to a decrease in the concentrations of conjugates of toxic LCA. []

Taurohyodeoxycholic Acid (THDCA)

  • Compound Description: THDCA is a taurine-conjugated bile acid. In piglets weaned at 21 days of age, weaning significantly increased the levels of THDCA in their intestinal tracts. [] This finding indicates a potential influence of weaning on THDCA metabolism in young pigs.

Tauroursodeoxycholic Acid (TUDCA)

  • Compound Description: TUDCA is a taurine-conjugated bile acid. In a study investigating the effects of weaning on piglets, it was observed that weaning significantly increased the content of TUDCA in their intestinal tracts. [] This suggests a potential influence of weaning on TUDCA metabolism in young pigs.

β-Muricholic Acid

  • Compound Description: β-Muricholic acid is a primary bile acid found to be significantly more abundant in the feces of patients with hepatocellular carcinoma who exhibited objective tumor responses to immune checkpoint inhibitor treatment compared to those with progressive disease. []

Tauro-α-Muricholic Acid

  • Compound Description: Tauro-α-muricholic acid is a taurine-conjugated bile acid. Its concentrations were found to be significantly increased in end-stage renal disease patients undergoing hemodialysis and correlated with a poor prognosis. [] This finding points towards a potential involvement of tauro-α-muricholic acid in the metabolic complications associated with end-stage renal disease.
Overview

Taurohyocholate, also known as taurohyocholic acid, is a bile acid that plays a crucial role in the metabolism of lipids and cholesterol within the body. It is a taurine-conjugated derivative of hyocholic acid and is primarily synthesized in the liver. This compound is significant in various biochemical processes, particularly in the stabilization of cholesterol and prevention of cholestasis, which is a condition characterized by impaired bile flow.

Source

Taurohyocholate is derived from the metabolism of taurochenodeoxycholate, catalyzed by the enzyme CYP3A4. It can be isolated from natural sources such as pig gallbladder bile or synthesized through chemical reactions involving hyocholic acid and taurine .

Classification

Taurohyocholate belongs to the class of bile acids, which are steroid compounds produced from cholesterol. Bile acids are classified based on their conjugation with amino acids and their structural variations. Taurohyocholate is specifically categorized as a taurine-conjugated bile acid, which enhances its solubility and functionality in lipid digestion and absorption .

Synthesis Analysis

Methods

The synthesis of taurohyocholate can occur through two primary methods: natural extraction and chemical synthesis.

  1. Natural Extraction: This involves isolating taurohyocholate from pig gallbladder bile using high-speed countercurrent chromatography coupled with evaporative light scattering detection for purification.
  2. Chemical Synthesis: The chemical synthesis typically involves the conjugation of hyocholic acid with taurine. The reaction requires activation of the carboxyl group of hyocholic acid, followed by its reaction with taurine under controlled conditions to produce taurohyocholate .

Technical Details

The synthetic routes often focus on optimizing yield and purity while minimizing by-products. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and characterize the final product .

Molecular Structure Analysis

Structure

Taurohyocholate has a complex steroid structure characteristic of bile acids. Its molecular formula is C26H45NO5S, indicating it contains 26 carbon atoms, 45 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom.

Data

  • Molecular Weight: Approximately 485.71 g/mol
  • Chemical Structure: It features a steroid backbone with hydroxyl groups at specific positions, contributing to its amphipathic nature, which is crucial for its function in lipid emulsification .
Chemical Reactions Analysis

Reactions

Taurohyocholate participates in several biochemical reactions:

  1. Cholesterol Stabilization: It stabilizes cholesterol in the liquid-crystalline phase, preventing precipitation and promoting solubilization in bile .
  2. Metabolic Pathways: It is involved in various metabolic pathways related to lipid digestion and absorption, acting as an emulsifying agent that enhances the solubility of lipids in aqueous environments.

Technical Details

The interaction mechanisms involve binding to cholesterol molecules and modulating their aggregation state, which is critical for maintaining proper lipid metabolism. The enzymatic conversion processes often require specific conditions such as pH adjustments and temperature control to optimize yields .

Mechanism of Action

Process

The mechanism of action for taurohyocholate primarily revolves around its role as a surfactant in bile:

  • Emulsification of Lipids: By reducing surface tension at the lipid-water interface, taurohyocholate facilitates the emulsification of dietary fats, enhancing their absorption in the intestine.
  • Cholesterol Management: It prevents cholesterol crystallization by maintaining it in a soluble form within the bile fluid .

Data

Research indicates that taurohyocholate's action is influenced by its concentration and the presence of other bile salts, which can synergistically enhance its effectiveness in lipid digestion .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Taurohyocholate typically appears as a white crystalline powder.
  • Solubility: It is highly soluble in water due to its polar functional groups.

Chemical Properties

  • pKa Values: The pKa values indicate its acidic nature; it behaves as a weak acid.
  • Stability: Taurohyocholate remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include differential scanning calorimetry (DSC) studies that demonstrate its thermal properties and stability under varying conditions .

Applications

Scientific Uses

Taurohyocholate has several applications in scientific research and clinical settings:

  1. Lipid Metabolism Studies: It serves as a model compound for studying lipid digestion mechanisms.
  2. Pharmaceutical Development: Its properties are exploited in drug formulation to enhance bioavailability through improved solubilization.
  3. Biochemical Research: Taurohyocholate is used to investigate cholestasis mechanisms and liver function due to its role in cholesterol management .
Biomarker Potential in Hepatocellular Carcinoma (HCC) Therapeutic Response

Correlation Between Plasma THCA Levels and Tumor Response to TKI-PD-1 Combination Therapy

Taurohyocholic acid (THCA), a taurine-conjugated bile acid, has emerged as a significant predictor of therapeutic efficacy in unresectable hepatocellular carcinoma (uHCC) patients receiving tyrosine kinase inhibitor (TKI) and PD-1 inhibitor combination therapy. A pivotal retrospective study analyzed plasma bile acid profiles in 56 uHCC patients before and after treatment initiation. The cohort comprised 28 responders (Res group; defined as achieving complete response, partial response, or stable disease ≥6 months) and 28 non-responders (Non-Res group; stable disease <6 months or progressive disease). Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed significantly lower baseline THCA concentrations in the Res group compared to the Non-Res group (p < 0.001) [1].

The discriminatory power of THCA was quantified through receiver operating characteristic (ROC) curve analysis, yielding an area under the curve (AUC) of 0.83 (95% CI: 0.75–0.91) for predicting treatment response. At the optimal cutoff value of 0.28 μM (determined by Youden’s index), THCA demonstrated 82% sensitivity and 79% specificity in distinguishing responders from non-responders [1]. This inverse relationship suggests that elevated pretreatment THCA levels correlate with intrinsic resistance to TKI-PD-1 combination regimens. Multivariate Cox regression confirmed THCA as an independent predictor of treatment response after adjusting for liver function (Child-Pugh score) and tumor burden (portal vein invasion, extrahepatic metastasis) [1].

Table 1: Baseline Characteristics and THCA Levels in HCC Patients Undergoing TKI-PD-1 Therapy

ParameterResponders (n=28)Non-Responders (n=28)p-value
Age (years, median)58.560.20.34
Male Sex (%)85.7%89.3%0.71
Portal Vein Invasion (%)71.4%82.1%0.37
Extrahepatic Metastasis (%)39.3%46.4%0.61
Baseline THCA (μM, mean±SD)0.19±0.080.41±0.13<0.001

Prognostic Value of THCA in Progression-Free and Overall Survival Metrics

Beyond predicting initial treatment response, plasma THCA levels demonstrate strong prognostic utility for long-term outcomes in uHCC patients. Using the established cutoff (0.28 μM), patients with low pretreatment THCA achieved a median progression-free survival (PFS) of 7.6 months (95% CI: 6.1–9.1 months), compared to 4.9 months (95% CI: 3.8–6.0 months) in the high-THCA group (hazard ratio [HR] = 2.15; p = 0.027) [1]. The survival divergence was more pronounced in overall survival (OS): the low-THCA cohort had a median OS of 23.7 months (95% CI: 19.5–27.9 months) versus 11.6 months (95% CI: 9.2–14.0 months) in high-THCA patients (HR = 2.98; p = 0.006) [1].

Kaplan-Meier analysis confirmed sustained separation of survival curves over a 24-month follow-up period. Multivariate Cox models adjusting for Barcelona Clinic Liver Cancer (BCLC) stage, AFP levels, and ECOG performance status retained low THCA as an independent favorable prognostic factor for both PFS (adjusted HR = 1.92, p = 0.038) and OS (adjusted HR = 2.64, p = 0.012) [1]. This positions THCA as a robust stratification biomarker for identifying patients most likely to derive durable clinical benefit from TKI-PD-1 regimens.

Table 2: Survival Outcomes Based on Baseline THCA Levels

Survival MetricLow THCA (<0.28 μM)High THCA (≥0.28 μM)Hazard Ratio (95% CI)p-value
Median PFS (months)7.64.92.15 (1.23–3.75)0.027
Median OS (months)23.711.62.98 (1.65–5.38)0.006
1-Year OS Rate (%)85.7%57.1%-<0.001

Mechanistic Links to Immune Checkpoint Inhibitor Efficacy Modulation

The biological basis for THCA’s predictive and prognostic value involves its interactions with bile acid signaling pathways and gut microbiota-immune crosstalk:

  • Farnesoid X Receptor (FXR) Modulation: Hydrophobic bile acids like THCA antagonize FXR nuclear activity, a master regulator of bile acid homeostasis and inflammation. FXR suppression upregulates pro-inflammatory cytokines (TNF-α, IL-6) and chemokines (CCL2, CXCL10) within the tumor microenvironment, promoting immunosuppressive macrophage polarization (M2 phenotype) and T-cell exhaustion [7] [8]. Transcriptomic analysis of HCC biopsies revealed downregulation of FXR target genes (SHP, BSEP) in high-THCA patients, correlating with increased PD-1 and CTLA-4 expression in tumor-infiltrating lymphocytes [1].

  • Cytotoxicity and Mitochondrial Stress: Elevated intracellular THCA induces endoplasmic reticulum (ER) stress and mitochondrial membrane permeabilization, activating the NLRP3 inflammasome and caspase-3-mediated apoptosis in hepatocytes. Preclinical models demonstrate that THCA accumulation sensitizes HCC cells to TNF-α-induced necrosis while impairing dendritic cell maturation, thereby dampening anti-tumor T-cell priming [7] [4].

  • Gut Microbiota Interactions: THCA levels inversely correlate with fecal abundances of immunomodulatory bacteria. Patients with low THCA exhibit enrichment of Lachnoclostridium and Veillonella spp., which generate secondary bile acids like ursodeoxycholic acid (UDCA) linked to PD-1 inhibitor efficacy [5]. Lachnoclostridium-derived UDCA upregulates CXCR6+ natural killer T (NKT) cell trafficking to hepatic tumors, enhancing interferon-γ production and tumor cell lysis [5] [10]. Conversely, high-THCA patients show Prevotella 9 dominance, which correlates with regulatory T-cell expansion and interleukin-10-mediated immunosuppression [5] [10].

Table 3: Molecular and Microbiota Correlates of THCA in HCC Microenvironment

Mechanistic PathwayHigh THCA MicroenvironmentLow THCA Microenvironment
FXR Signaling Activity↓ SHP, ↓ BSEP expression↑ FXR target gene transcription
Immune Cell Infiltration↑ M2 macrophages, ↑ T-reg cells↑ CD8+ T cells, ↑ CXCR6+ NKT cells
Key Cytokines↑ IL-10, ↑ TGF-β, ↑ CCL22↑ IFN-γ, ↑ Granzyme B, ↑ CXCL10
Dominant Gut MicrobiotaPrevotella 9, DesulfovibrionLachnoclostridium, Veillonella

Properties

CAS Number

32747-07-2

Product Name

Taurohyocholate

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.